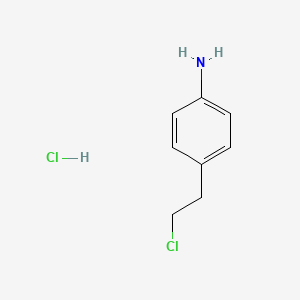

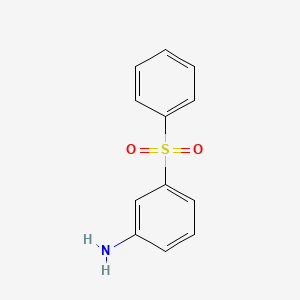

Aniline, p-(2-chloroethyl)-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aniline, p-(2-chloroethyl)-, hydrochloride, also known as p-chloroethyl aniline hydrochloride (PCA-HCl), is a derivative of aniline and is used in a variety of scientific research applications. This compound has a wide range of uses in the laboratory and is a versatile reagent for organic synthesis.

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

Aniline hydrochloride has been associated with a unique spectrum of tumors in the spleen of Fischer 344 rats, attributed to its genotoxic potential and the effects of its metabolites. Research indicates that aniline itself does not seem to induce gene mutations, but its metabolites, particularly p-aminophenol and p-hydroxyacetanilide, could induce chromosomal damage at high dose levels. This suggests that the carcinogenic effects in rats' spleen may result from chronic high-dose damage leading to oxidative stress rather than direct genetic damage (Bomhard & Herbold, 2005).

Synthesis and Structural Properties of Novel Compounds

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines demonstrates the potential for creating new chemical entities with possible pharmacological applications. These compounds, derived from reactions involving aniline derivatives, show the versatility of aniline hydrochloride in synthesizing structurally diverse molecules (Issac & Tierney, 1996).

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives have been explored for their capability in the chemical fixation of CO2, presenting a method for synthesizing functionalized azole compounds. This innovative approach highlights the role of aniline hydrochloride and its derivatives in developing environmentally friendly solutions for CO2 utilization, underlining its significance in green chemistry (Vessally et al., 2017).

Exploration of Molecular Mechanisms in Toxicity

Studies on aniline-induced toxicity have shed light on its molecular mechanisms, particularly concerning spleen and neuron toxicity. These investigations provide insights into how aniline hydrochloride and its metabolites might cause oxidative stress and damage, contributing to a deeper understanding of its toxicological profile and potentially guiding safety measures in its use (Makhdoumi et al., 2019).

properties

IUPAC Name |

4-(2-chloroethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNNUCLKZPGAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966648 |

Source

|

| Record name | 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aniline, p-(2-chloroethyl)-, hydrochloride | |

CAS RN |

52273-60-6 |

Source

|

| Record name | Benzenamine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52273-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC42073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)